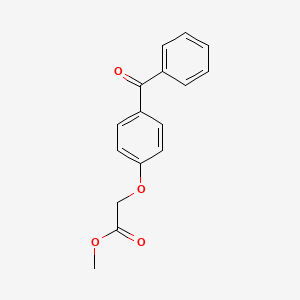

Methyl 2-(4-benzoylphenoxy)acetate

Description

Methyl 2-(4-benzoylphenoxy)acetate (CAS 57682-09-4) is an aromatic ester with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol . It is synthesized via nucleophilic substitution between 4-hydroxybenzophenone and methyl bromoacetate in the presence of potassium carbonate, yielding the product in quantitative (~100%) yield . The compound is characterized by distinct NMR signals: δ 4.66 (s, 2H) for the methylene group and δ 3.74 (s, 3H) for the methyl ester in $^1$H NMR, consistent with its structure . Its primary applications include use as an intermediate in organic synthesis, particularly for generating carboxylic acid derivatives like 2-(4-benzoylphenoxy)acetic acid via hydrolysis .

Properties

IUPAC Name |

methyl 2-(4-benzoylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-15(17)11-20-14-9-7-13(8-10-14)16(18)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAGUMJODZOKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ester Derivatives with Varying Alkyl Chains

Key Compounds :

- Ethyl (4-benzoylphenoxy)acetate (29): Ethyl ester analog (C₁₇H₁₆O₄), synthesized in 63% yield .

- Ethyl 2-(4-benzoylphenoxy)pentanoate (31): Longer pentanoate chain (C₂₀H₂₂O₄), 69% yield .

Comparison :

The methyl ester exhibits superior synthetic efficiency compared to ethyl analogs.

Carboxylic Acid Derivatives

Hydrolysis of this compound yields 2-(4-benzoylphenoxy)acetic acid (30), a white solid with 72% yield . Similarly, 2-(4-benzoylphenoxy)pentanoic acid (32) (99% yield, mp 75–77°C) demonstrates the impact of chain length on physical properties . Acid derivatives are critical for further functionalization, such as coupling reactions in drug discovery .

Substituted Aromatic Esters

Examples :

Comparison :

| Property | This compound | Methyl 2-[4-(5-bromopentoxy)phenyl]acetate | Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate |

|---|---|---|---|

| Key Substituent | Benzoylphenoxy | 5-Bromopentoxy | Epoxide |

| Reactivity | Stable ester | Bromine enables nucleophilic substitution | Epoxide allows ring-opening reactions |

The bromopentoxy and epoxide derivatives highlight how substituents dictate reactivity. For instance, the epoxide group in CAS 4371-01-1 is valuable for synthesizing cross-linked polymers or bioactive molecules .

Biphenyl and Halogenated Analogs

Examples :

Comparison :

Halogenation (e.g., chloro) and methoxy groups in biphenyl analogs increase molecular weight and polarity, affecting boiling points and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.